![molecular formula C18H10FN3O4 B2466723 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one CAS No. 1081142-70-2](/img/structure/B2466723.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxol-5-yl moiety, which is a common structural motif found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another study reported the synthesis of novel organoselenium compounds incorporating the benzo [d] [1,3]dioxole subunit .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The crystal structure of a related compound was reported to be monoclinic, with specific dimensions and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of a series of indole-based compounds was based on the structures of antitubulin molecules . The reactions were carried out using well-known Pd-catalyzed arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the thermal decomposition behavior of a related compound was studied by thermogravimetric analysis .科学的研究の応用
Fluorescence and Bioconjugation Applications
One notable application of related compounds involves their synthesis for fluorescence properties and potential as bioconjugation tools. For instance, derivatives of quinolone have been synthesized to exhibit enhanced fluorescence upon binding with thiols, suggesting their utility in sensitive detection and quantification of thiols. Moreover, these compounds form fluorescent conjugates with proteins, indicating their usefulness as labels for generating highly fluorescent protein bioconjugates (Nair & Rajasekharan, 2004).
Heavy Metal Ion Sensing
Certain quinoline-based derivatives display selective fluoroionophoric properties, particularly for heavy metal ions like Hg2+, demonstrating their potential as selective chemosensors. These compounds can significantly quench fluorescence emission in the presence of Hg2+ ions, showcasing their application in environmental monitoring and safety (Kim et al., 2004).
Antimicrobial and Antifungal Activity
Research on quinoline derivatives, including those incorporating oxadiazole groups, has shown promising antibacterial and antifungal activities. These compounds have been evaluated against several bacterial and fungal strains, revealing potential therapeutic applications. For example, specific derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, as well as pathogenic fungi like Aspergillus niger and Candida albicans, suggesting their potential in developing new antimicrobial agents (Sirgamalla & Boda, 2019).
Antiviral Properties
Additionally, quinoline and oxadiazole derivatives have been explored for their antiviral properties. Compounds designed around the quinoline core structure have demonstrated inhibitory effects on HIV-1 replication in cell culture, indicating their potential in HIV-1 treatment strategies. This suggests that modifying the quinoline structure could yield new antiviral agents with specific activity against HIV-1 (Parizadeh et al., 2018).
作用機序
Target of Action
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines . Therefore, it’s plausible that this compound may also target similar cellular components or pathways.
Mode of Action
Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death.
Result of Action
The compound’s action results in potent growth inhibition in certain human cancer cell lines . This is likely due to the induction of apoptosis and disruption of normal cell cycle progression . The exact molecular and cellular effects would depend on the specific targets and pathways impacted by the compound.
Safety and Hazards
将来の方向性
The future directions for the study of such compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Further mechanistic studies could also be conducted to better understand their anticancer activity .
特性
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10FN3O4/c19-10-2-3-13-11(6-10)16(23)12(7-20-13)18-21-17(22-26-18)9-1-4-14-15(5-9)25-8-24-14/h1-7H,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFRMKPJHHIYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC5=C(C4=O)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

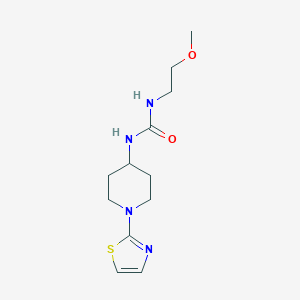
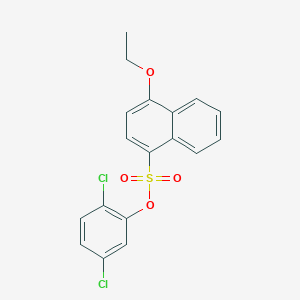
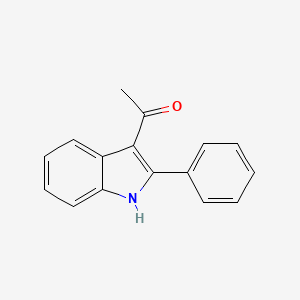
![N-(2-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2466647.png)
![N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2466648.png)
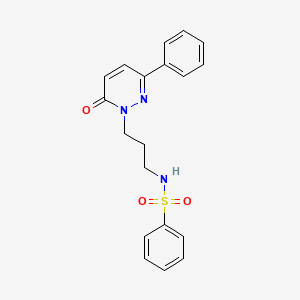
![1-(3,4-Dichlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2466651.png)
![(4-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2466654.png)


![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-5-nitrobenzoate](/img/structure/B2466659.png)
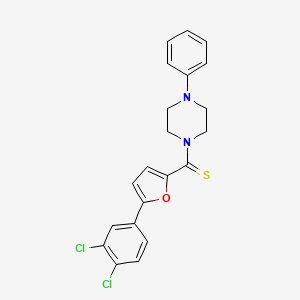
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466662.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/no-structure.png)